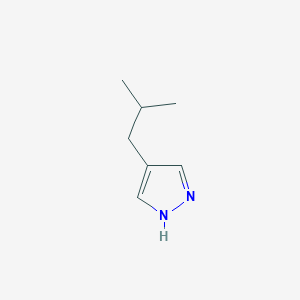

4-(2-Methylpropyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)3-7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYDATLMFPYEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73123-49-6 | |

| Record name | 4-(2-methylpropyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-methylpropylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of 4-(2-Methylpropyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: 4-(2-Methylpropyl)-1H-pyrazole can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.

Reduction: Reduction of this compound can yield various hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Hydrogenated pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-(2-Methylpropyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

- 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole (C10H17N3O): This analog introduces an azetidine ring (a 3-membered cyclic amine) via an oxygen linker at the 4-position. Its higher molecular weight (195.26 g/mol) and polarity may reduce blood-brain barrier permeability compared to the parent compound .

- 1-(2-Methylpropyl)-4-nitro-1H-pyrazole (C7H11N3O2): The nitro group (-NO2) at position 4 is a strong electron-withdrawing substituent, increasing reactivity in electrophilic substitution reactions. However, nitro groups are associated with metabolic instability and genotoxicity risks. The molecular weight (169.18 g/mol) is slightly higher than the parent compound, and the nitro group may lower solubility in nonpolar solvents .

- 4-Ethyl-3-(2-methylpropyl)-1H-pyrazole (C9H16N2): This derivative has an ethyl group at position 4 and an isobutyl group at position 3. Its molecular weight (152.24 g/mol) and branched alkyl chains may improve thermal stability for agrochemical applications .

1-(2-Methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole (C10H17N3) :

The pyrrolidine ring (a 5-membered cyclic amine) at position 3 introduces basicity and solubility in acidic environments. This modification (molecular weight 165.24 g/mol ) is favorable for drug candidates targeting ion channels or enzymes requiring nitrogen-rich interactions .

Data Table: Comparative Analysis of Pyrazole Derivatives

Pharmacological Potential

- The azetidinyloxy derivative (C10H17N3O) has shown promise in kinase inhibition studies due to its ability to mimic ATP-binding motifs. However, its discontinued commercial status limits accessibility .

- Pyrrolidine-containing analogs (e.g., C10H17N3) exhibit improved bioavailability in preclinical models, attributed to their balanced logP (~2.8) and amine functionality .

Agrochemical Relevance

- Ethyl- and isobutyl-substituted derivatives (e.g., C9H16N2) demonstrate insecticidal activity in field trials, likely due to their volatility and resistance to hydrolysis .

Biological Activity

4-(2-Methylpropyl)-1H-pyrazole is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₃

- Molecular Weight : 124.18 g/mol

- CAS Number : 73123-49-6

The presence of the 2-methylpropyl group at the fourth position of the pyrazole ring is significant as it influences the compound's reactivity and biological activity compared to other pyrazole derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 124.18 g/mol |

| CAS No. | 73123-49-6 |

| Chemical Structure | Structure |

Anticancer Properties

Research has indicated that pyrazole derivatives, including 4-(2-Methylpropyl)-1H-pyrazole, exhibit promising anticancer activities. A study focused on designing pyrazole derivatives for targeting vascular endothelial growth factor receptor-2 (VEGFR-2) showed that certain synthesized compounds demonstrated significant antiproliferative effects against colon (HT-29) and prostate (PC-3) cancer cell lines. Compound 5c , a derivative, exhibited an IC50 value of 6.43 µM against HT-29 cells, comparable to the standard drug Doxorubicin .

Mechanistic Insights

The mechanism of action for 4-(2-Methylpropyl)-1H-pyrazole likely involves interaction with specific molecular targets such as receptors and enzymes. For example, docking studies have suggested that pyrazole derivatives can inhibit VEGFR-2, leading to reduced tumor growth and angiogenesis .

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of drug-resistant bacteria through mechanisms involving disruption of cell membranes and interference with fatty acid biosynthesis . This activity is particularly relevant in the context of rising antibiotic resistance.

Case Study: In Vitro Antiproliferative Activity

A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly affected biological activity:

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| 5c | HT-29 | 6.43 | Doxorubicin |

| 5c | PC-3 | 9.83 | Doxorubicin |

These findings underscore the potential of 4-(2-Methylpropyl)-1H-pyrazole as a scaffold for developing new anticancer agents.

In Vivo Studies

In vivo studies using Ehrlich ascites carcinoma (EAC) bearing mice revealed that compound 5c led to a significant increase in life span (75.13%) and mean survival time (32.4 days), indicating its potential as an effective treatment option .

Synthesis and Industrial Applications

The synthesis of 4-(2-Methylpropyl)-1H-pyrazole typically involves cyclization reactions between hydrazines and 1,3-diketones under acidic or basic conditions. Industrial production may utilize continuous flow processes to enhance yield and purity.

Synthetic Route Example

A common synthetic route includes:

- Reaction of 2-methylpropylhydrazine with a suitable diketone.

- Cyclization under controlled conditions to form the pyrazole ring.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(2-Methylpropyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of pyrazole precursors using 2-methylpropyl halides or boronic esters. For example, alkylation of 1H-pyrazole with 2-methylpropyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C yields the target compound. Reaction optimization should focus on solvent polarity, temperature control, and stoichiometric ratios to minimize side products like over-alkylation or isomerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended.

Q. How can structural characterization of 4-(2-Methylpropyl)-1H-pyrazole be performed to confirm regiochemistry and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl₃) distinguishes substituent positions via coupling patterns. For instance, the pyrazole ring protons (δ 7.3–7.5 ppm) and isobutyl group protons (δ 1.0–1.2 ppm for CH₃, δ 2.1–2.3 ppm for CH₂) confirm regiochemistry .

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths and angles, critical for confirming the 4-substitution pattern .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₂N₂ requires m/z 136.1000).

Q. What are the key physicochemical properties of 4-(2-Methylpropyl)-1H-pyrazole relevant to solubility and stability in biological assays?

- Methodological Answer :

- LogP : Calculated via HPLC (C18 column, methanol/water mobile phase) to determine lipophilicity (~2.1), influencing membrane permeability .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) shows decomposition >200°C, indicating suitability for high-temperature reactions .

- pH Stability : Incubate in buffers (pH 1–13) and monitor via UV-Vis (λ = 254 nm) to assess hydrolytic degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of 4-(2-Methylpropyl)-1H-pyrazole in catalytic or ligand-binding applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic/electrophilic sites). For example, the pyrazole N-atoms show high electron density, favoring coordination to transition metals like Pd or Cu .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding affinity and conformational stability in enzyme active sites.

Q. What strategies resolve contradictions in biological activity data for 4-(2-Methylpropyl)-1H-pyrazole derivatives across different assays?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or assay-specific conditions (e.g., serum protein binding).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (Table 1) and correlate with activity trends using multivariate regression.

Table 1 : Substituent Effects on Biological Activity

| Substituent Position | Group | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 4 | 2-Methylpropyl | 12.3 | High lipophilicity |

| 4 | Cyclopropyl | 8.7 | Improved metabolic stability |

| 3 | Nitro | >100 | Reduced solubility |

Q. How can crystallographic data address inconsistencies in reported molecular geometries of 4-(2-Methylpropyl)-1H-pyrazole complexes?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL to refine twinned crystals (e.g., non-merohedral twinning) by applying HKLF5 format and BASF parameter adjustments .

- Comparative Analysis : Overlay crystal structures (e.g., CCDC entries) to identify conformational flexibility in the isobutyl group or pyrazole ring puckering.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.